Tankyrase-2 Structural Differentiation: Binding Mode of 5-amino-4-methylisoquinolin-1(2H)-one vs. 5-AIQ
The binding mode of 5-amino-4-methylisoquinolin-1(2H)-one to human tankyrase-2 (TNKS-2) is structurally distinct from that of the unsubstituted analog 5-aminoisoquinolin-1-one (5-AIQ). Co-crystal structures reveal that 5-amino-4-methylisoquinolin-1(2H)-one (PDB: 4UVT, resolution 1.95 Å) [1] binds with its lactam oxygen forming key hydrogen bonds to the nicotinamide-binding site, while the 4-methyl group occupies a hydrophobic sub-pocket adjacent to the adenine-nicotinamide cleft. In contrast, the 5-AIQ complex (PDB: 4UVL, resolution 2.0 Å) lacks this methyl-driven hydrophobic contact, resulting in a weaker overall interaction [2]. This structural evidence directly supports the rationale for 4-substitution in optimizing tankyrase engagement.
| Evidence Dimension | Structural binding mode to human tankyrase-2 |
|---|---|
| Target Compound Data | PDB: 4UVT; Resolution 1.95 Å; R-Value Free: 0.213; R-Value Work: 0.169 |
| Comparator Or Baseline | 5-AIQ (5-aminoisoquinolin-1-one) PDB: 4UVL; Resolution 2.0 Å |
| Quantified Difference | Presence of a 4-methyl group enables additional hydrophobic contacts not present in the 5-AIQ complex. |
| Conditions | X-ray diffraction of human TNKS-2 catalytic domain co-crystallized with the respective ligands. |
Why This Matters
The distinct binding mode, validated by high-resolution crystallography, confirms that the 4-methyl group is a critical structural determinant for tankyrase-2 engagement, distinguishing this compound from simpler isoquinolinones in SAR and lead optimization campaigns.
- [1] RCSB PDB entry 4UVT: Crystal structure of human tankyrase 2 in complex with 5-amino-4-methyl-1,2-dihydroisoquinolin-1-one (G1O). Resolution: 1.95 Å. View Source
- [2] RCSB PDB entry 4UVL: Crystal structure of human tankyrase 2 in complex with 5-amino-1,2-dihydroisoquinolin-1-one. Resolution: 2.0 Å. View Source
